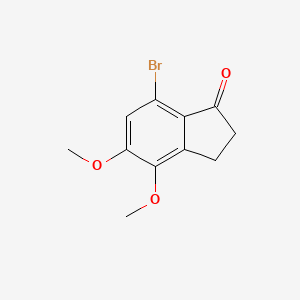
1-(2,4-Dihydroxy-3-iodophenyl)-2-methyl-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dihydroxy-3-iodophenyl)-2-methyl-1-propanone is an organic compound characterized by the presence of iodine, hydroxyl groups, and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,4-Dihydroxy-3-iodophenyl)-2-methyl-1-propanone can be synthesized through the iodination of 2,4-dihydroxyacetophenone. The process involves the reaction of 2,4-dihydroxyacetophenone with iodine and a suitable oxidizing agent, such as periodic acid, in an ethanol solution. The reaction is typically carried out at room temperature for a few hours to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dihydroxy-3-iodophenyl)-2-methyl-1-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine content, which can be useful in radiolabeling studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dihydroxy-3-iodophenyl)-2-methyl-1-propanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its hydroxyl and ketone functional groups. The iodine atom can also play a role in enhancing the compound’s binding affinity or selectivity.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone: Lacks the iodine atom, which may result in different reactivity and applications.
1-(2,4-Dihydroxy-3-chlorophenyl)-2-methyl-1-propanone:
1-(2,4-Dihydroxy-3-bromophenyl)-2-methyl-1-propanone: Bromine substitution can affect the compound’s reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1204737-60-9 |
|---|---|
Molekularformel |
C10H11IO3 |
Molekulargewicht |
306.099 |
IUPAC-Name |
1-(2,4-dihydroxy-3-iodophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11IO3/c1-5(2)9(13)6-3-4-7(12)8(11)10(6)14/h3-5,12,14H,1-2H3 |
InChI-Schlüssel |
MWOGNXZJWMLRTF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=C(C(=C(C=C1)O)I)O |
Synonyme |
1-(2,4-Dihydroxy-3-iodophenyl)-2-methyl-1-propanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


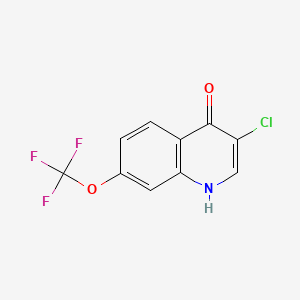
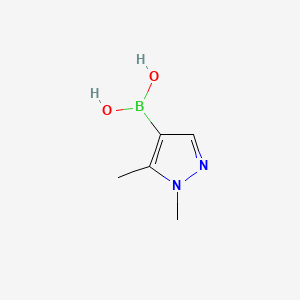
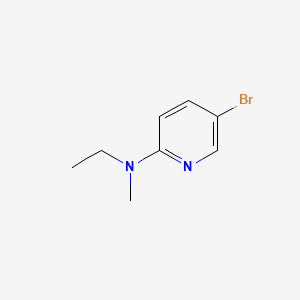
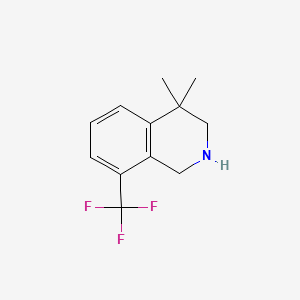
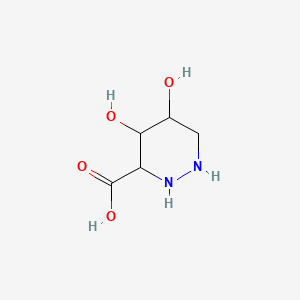
![5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B598043.png)
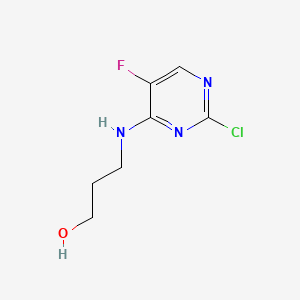
![(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine](/img/structure/B598045.png)
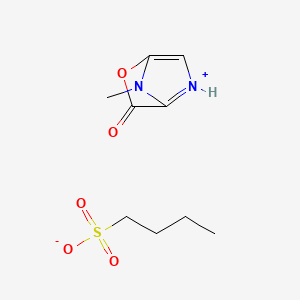
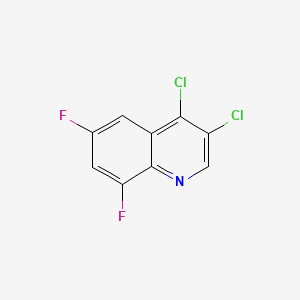
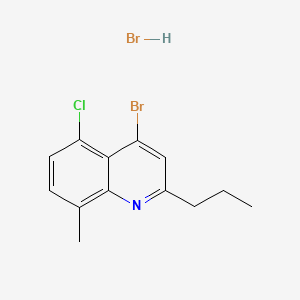
![[Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride](/img/structure/B598053.png)
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598054.png)
